molecular formula C19H18N2O3S B2812848 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde CAS No. 379250-62-1

3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B2812848
CAS No.: 379250-62-1
M. Wt: 354.42
InChI Key: BEWYNIHKOUKYQP-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a complex organic compound that features a benzothieno-pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothieno-pyrimidine core, followed by functionalization to introduce the methoxy and benzaldehyde groups. Key steps may include:

    Cyclization Reactions: Formation of the benzothieno-pyrimidine core through cyclization reactions involving thiophene and pyrimidine precursors.

    Functional Group Transformations: Introduction of the methoxy group via methylation reactions and the benzaldehyde group through formylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used for substitution reactions.

Major Products

    Oxidation: Formation of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoic acid.

    Reduction: Formation of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothieno-pyrimidine core can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoic acid
  • 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)oxy]benzyl alcohol

Uniqueness

3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is unique due to its specific combination of functional groups and the benzothieno-pyrimidine core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methoxy-4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-20-18(24-14-8-7-12(10-22)9-15(14)23-2)17-13-5-3-4-6-16(13)25-19(17)21-11/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWYNIHKOUKYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=C(C=C(C=C4)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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